
N-(3-methylisoxazol-5-yl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methylisoxazol-5-yl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide, also known as MI-2, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. MI-2 is a potent inhibitor of the MALT1 (mucosa-associated lymphoid tissue lymphoma translocation protein 1) protein, which is involved in the activation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway plays a critical role in the immune response, and its dysregulation has been linked to various diseases, including cancer, inflammation, and autoimmune disorders.
作用机制
N-(3-methylisoxazol-5-yl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide is a potent inhibitor of MALT1, which is a protease that cleaves various signaling proteins, leading to the activation of the NF-κB pathway. The inhibition of MALT1 by N-(3-methylisoxazol-5-yl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide blocks the activation of the NF-κB pathway, leading to the inhibition of cell survival and proliferation. N-(3-methylisoxazol-5-yl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide has also been shown to induce cell death in cancer cells by activating the caspase-mediated apoptotic pathway.
Biochemical and Physiological Effects
N-(3-methylisoxazol-5-yl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide has been shown to have potent anti-cancer and anti-inflammatory effects in various preclinical studies. The inhibition of MALT1 by N-(3-methylisoxazol-5-yl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide leads to the inhibition of cell survival and proliferation, leading to cell death in cancer cells. N-(3-methylisoxazol-5-yl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide has also been shown to reduce the production of pro-inflammatory cytokines, leading to a reduction in inflammation. N-(3-methylisoxazol-5-yl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide has been shown to have minimal toxicity in preclinical studies, making it a promising candidate for further development.
实验室实验的优点和局限性
One of the main advantages of N-(3-methylisoxazol-5-yl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide is its potency and specificity for MALT1 inhibition. N-(3-methylisoxazol-5-yl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide has been shown to have minimal off-target effects, making it a useful tool for studying the role of MALT1 in various diseases. However, one of the limitations of N-(3-methylisoxazol-5-yl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide is its poor solubility in water, which can make it challenging to use in certain experimental settings.
未来方向
There are several future directions for the development of N-(3-methylisoxazol-5-yl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide. One potential application of N-(3-methylisoxazol-5-yl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide is in the treatment of cancer, where the dysregulation of the NF-κB pathway plays a critical role in the pathogenesis of the disease. N-(3-methylisoxazol-5-yl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide has shown promising results in preclinical studies, and further studies are needed to evaluate its efficacy in clinical trials. Another potential application of N-(3-methylisoxazol-5-yl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide is in the treatment of autoimmune disorders, such as rheumatoid arthritis, where the dysregulation of the NF-κB pathway plays a critical role in the pathogenesis of the disease. N-(3-methylisoxazol-5-yl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide has shown promising results in preclinical studies, and further studies are needed to evaluate its efficacy in clinical trials. In addition, further studies are needed to optimize the formulation of N-(3-methylisoxazol-5-yl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide to improve its solubility and bioavailability. Overall, N-(3-methylisoxazol-5-yl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide has shown promising results in preclinical studies, and further studies are needed to evaluate its potential therapeutic applications.
合成方法
The synthesis of N-(3-methylisoxazol-5-yl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide involves a multi-step process that includes the reaction of 3-methylisoxazole-5-carboxylic acid with thionyl chloride to form 3-methylisoxazole-5-carbonyl chloride. The resulting compound is then reacted with 6-morpholinopyrimidine-4-thiol in the presence of triethylamine to form N-(3-methylisoxazol-5-yl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide. The synthesis of N-(3-methylisoxazol-5-yl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide is relatively straightforward and can be achieved with high yields.
科学研究应用
N-(3-methylisoxazol-5-yl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. The inhibition of MALT1 by N-(3-methylisoxazol-5-yl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide has been shown to block the activation of the NF-κB pathway, which is critical for the survival and proliferation of cancer cells. N-(3-methylisoxazol-5-yl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide has been shown to induce cell death in various cancer cell lines, including lymphoma, leukemia, and multiple myeloma. In addition, N-(3-methylisoxazol-5-yl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. N-(3-methylisoxazol-5-yl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide has also been studied for its potential application in autoimmune disorders, such as rheumatoid arthritis, where the dysregulation of the NF-κB pathway plays a critical role in the pathogenesis of the disease.
属性
IUPAC Name |
N-(3-methyl-1,2-oxazol-5-yl)-2-(6-morpholin-4-ylpyrimidin-4-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3S/c1-10-6-13(22-18-10)17-12(20)8-23-14-7-11(15-9-16-14)19-2-4-21-5-3-19/h6-7,9H,2-5,8H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMHVMJXULQEHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)CSC2=NC=NC(=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylisoxazol-5-yl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


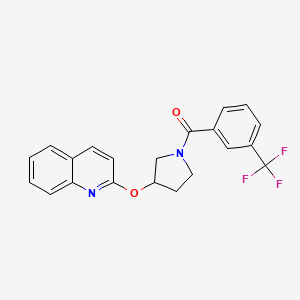
![2-{4-[(4-Iodophenyl)sulfonyl]piperazin-1-yl}-4-methyl-6-piperidin-1-ylpyrimidine](/img/structure/B2901653.png)
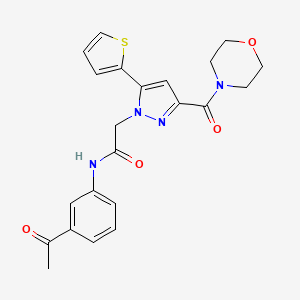
![(5R,8S,9S,10R,14R)-17-[(2R,4S)-4-[(2R)-3,3-dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B2901659.png)
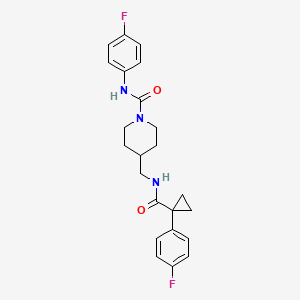
![1-{1-[(Pyridin-3-yl)methyl]pyrrolidin-3-yl}ethan-1-one](/img/structure/B2901662.png)

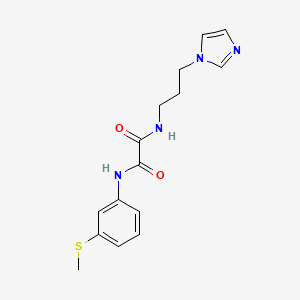
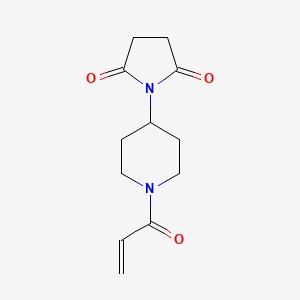
![2-[3-(5-Methylthiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B2901669.png)


